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molecular formula C13H19NO3S B8554476 3-(4-Methylpiperidinosulphonyl)phenylmethanol

3-(4-Methylpiperidinosulphonyl)phenylmethanol

Cat. No. B8554476
M. Wt: 269.36 g/mol
InChI Key: GFGISQYOHGESAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196084B2

Procedure details

11 g (50 mmol) of 3-chlorosulphonylbenzoic acid in suspension in dichloromethane (300 ml) is treated with 12.4 g (125 mmol) of 4-methylpiperidine and the reaction mixture is maintained under stirring at ambient temperature overnight. The resulting solution is washed successively with a 10% aqueous solution of citric acid and a saturated solution of sodium chloride, followed by drying (Na2SO4) and concentrating under reduced pressure in order to produce a colourless viscous residue. The latter is taken up in methanol and, whilst maintaining the temperature between 0° C. and 10° C., is titrated by trimethylsilyldiazomethane until a characteristic yellow coloration persists. The excess reagent is destroyed with a few drops of formic acid, and the reaction medium is concentrated under reduced pressure. The traces of acid and methanol are eliminated by two azeotropic evaporations under reduced pressure with toluene. The residue, taken up in tetrahydrofuran (300 ml), is treated with lithium borohydride (2N in THF, 30 ml). The reaction medium is taken to reflux for 2 hours then cooled down and hydrolyzed with a saturated solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate then the organic phase is washed with a saturated solution of sodium chloride, followed by drying (Na2SO4) and concentrating under reduced pressure. The residue is purified on a silica column (eluent: 5% acetone in dichloromethane) in order to produce the expected benzyl alcohol in the form of a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=O)(=[O:4])=[O:3].[CH3:14][CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.C[Si](C=[N+]=[N-])(C)C>ClCCl.CO>[CH3:14][CH:15]1[CH2:20][CH2:19][N:18]([S:2]([C:5]2[CH:6]=[C:7]([CH2:8][OH:10])[CH:11]=[CH:12][CH:13]=2)(=[O:3])=[O:4])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1CCNCC1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is maintained
WASH
Type
WASH
Details
The resulting solution is washed successively with a 10% aqueous solution of citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure in order
CUSTOM
Type
CUSTOM
Details
to produce a colourless viscous residue
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature between 0° C. and 10° C.
CUSTOM
Type
CUSTOM
Details
The excess reagent is destroyed with a few drops of formic acid
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
is treated with lithium borohydride (2N in THF, 30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled down
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified on a silica column (eluent: 5% acetone in dichloromethane) in order

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1CCN(CC1)S(=O)(=O)C=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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